2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15Cl2N3O2 and its molecular weight is 424.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of derivatives related to 2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide have been synthesized, demonstrating significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. These compounds have been evaluated through molecular docking studies, supporting their potential in anticancer research (Mahanthesha, Suresh, & Naik, 2022).
Potential Application to Tropical Diseases
Indolizine derivatives, including those similar to this compound, have been designed and prepared for potential applications to tropical diseases. This research highlights the strategic synthesis of indolizine core structures for efficient derivatization and potential therapeutic applications (Zhang et al., 2014).
Novel Domino Reaction Synthesis
A novel one-pot domino reaction has been developed to synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, offering a new pathway for the synthesis of indolizine derivatives without the need for prior activation or modification. This method opens up new avenues for the synthesis of complex molecules (Ziyaadini et al., 2011).
Antimicrobial and Antitumor Activities
Further research into indolizine derivatives has demonstrated their high efficiency in in vitro screening for antioxidant, antitumor activities against specific carcinoma cell lines, and antimicrobial activity against various pathogenic bacteria and fungi. These findings suggest the potential of indolizine derivatives in developing sterile and/or biologically active fabrics for various applications (Khalifa et al., 2015).
Innovative Condensation Techniques
Research on the formation of carboxamides from carboxylic acids and amines has been explored, using innovative condensing agents. This method has proved successful in the selective formation of carboxamides, showcasing the versatility of indolizine derivatives in chemical synthesis (Kunishima et al., 2001).
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2-chlorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2/c23-14-10-8-13(9-11-14)21(28)20-19(25)18(17-7-3-4-12-27(17)20)22(29)26-16-6-2-1-5-15(16)24/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFXNGWPCTPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.